Cas no 1429418-19-8 (5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole)

5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1-Isobutyl-5-methyl-3-nitro-1H-pyrazole
- 1H-Pyrazole, 5-methyl-1-(2-methylpropyl)-3-nitro-
- 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole
-
- MDL: MFCD25370958
- インチ: 1S/C8H13N3O2/c1-6(2)5-10-7(3)4-8(9-10)11(12)13/h4,6H,5H2,1-3H3
- InChIKey: CTMOMCDNOVTFNV-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C(C)=CC([N+]([O-])=O)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-232929-10.0g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 95% | 10.0g |
$1654.0 | 2024-06-19 | |
Enamine | EN300-232929-2.5g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 95% | 2.5g |
$754.0 | 2024-06-19 | |
abcr | AB553603-100 mg |
1-Isobutyl-5-methyl-3-nitro-1H-pyrazole; . |
1429418-19-8 | 100MG |
€220.50 | 2022-03-01 | ||
Enamine | EN300-232929-10g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 10g |
$1654.0 | 2023-09-15 | ||
Enamine | EN300-232929-1g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 1g |
$385.0 | 2023-09-15 | ||
Enamine | EN300-232929-0.05g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 95% | 0.05g |
$69.0 | 2024-06-19 | |
Enamine | EN300-232929-1.0g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 95% | 1.0g |
$385.0 | 2024-06-19 | |
abcr | AB553603-5 g |
1-Isobutyl-5-methyl-3-nitro-1H-pyrazole; . |
1429418-19-8 | 5g |
€1,082.80 | 2022-03-01 | ||
Enamine | EN300-232929-0.1g |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole |
1429418-19-8 | 95% | 0.1g |
$105.0 | 2024-06-19 | |
abcr | AB553603-250 mg |
1-Isobutyl-5-methyl-3-nitro-1H-pyrazole; . |
1429418-19-8 | 250MG |
€257.30 | 2022-03-01 |
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazoleに関する追加情報
5-Methyl-1-(2-Methylpropyl)-3-Nitro-1H-Pyrazole: A Comprehensive Overview
The compound with CAS No. 1429418-19-8, commonly referred to as 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the pyrazole family, a class of five-membered rings containing two nitrogen atoms. The pyrazole structure is known for its versatility and ability to participate in a wide range of chemical reactions, making it a valuable component in organic synthesis.
Recent studies have highlighted the importance of 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole in drug discovery and development. Its unique structure, featuring a nitro group at the 3-position and an alkyl substituent at the 1-position, contributes to its high reactivity and selectivity in biological systems. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly in the field of anti-inflammatory and antiproliferative agents.
The synthesis of 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole involves a multi-step process that typically includes nucleophilic substitution, oxidation, and cyclization reactions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Recent advancements in green chemistry have also led to the development of environmentally friendly methods for synthesizing this compound, reducing its ecological footprint.
In terms of physical properties, 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole exhibits a melting point of approximately 200°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and thermal stability are critical factors.
The application of 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole extends beyond pharmaceuticals. It has been utilized as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides, due to its ability to inhibit key enzymes involved in plant pathogenesis. Recent research has also explored its role in materials science, where it serves as a building block for constructing advanced materials with tailored electronic properties.
One of the most promising areas of research involving 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole is its application in medicinal chemistry. Scientists have investigated its potential as a lead compound for developing novel anticancer agents. Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an antiproliferative agent. Furthermore, its ability to modulate key signaling pathways involved in tumor growth and metastasis makes it a valuable candidate for further exploration.
In conclusion, 5-methyl-1-(2-methylpropyl)-3-nitro-1H-pyrazole (CAS No. 1429418-19-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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